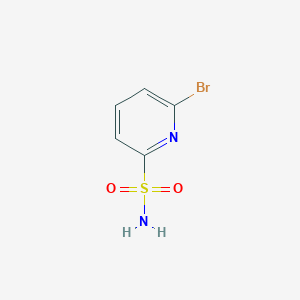

6-Bromopyridine-2-sulfonamide

Overview

Description

6-Bromopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromopyridine-2-sulfonamide is 1S/C5H5BrN2O2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H, (H2,7,9,10) . For a more detailed molecular dynamics simulation, specialized programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used .Physical And Chemical Properties Analysis

6-Bromopyridine-2-sulfonamide is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 237.08 .Scientific Research Applications

Synthesis of Sulfonimidates

6-Bromopyridine-2-sulfonamide: is a key precursor in the synthesis of sulfonimidates, a class of organosulfur compounds. These compounds are synthesized from various sulfur reagents and have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds .

Medicinal Chemistry

Sulfonimidates derived from 6-Bromopyridine-2-sulfonamide have been explored for their medicinal chemistry properties. They serve as precursors for drug candidates, particularly those containing a sulfur (VI) center, which is a structural feature associated with a variety of pharmacological activities .

Asymmetric Synthesis

The stereogenic sulfur center of sulfonimidates can be employed in asymmetric syntheses. This application is significant for the development of chiral molecules, which are essential in creating specific enantiomers of drug molecules .

Supramolecular Chemistry

6-Bromopyridine-2-sulfonamide acts as a building block in supramolecular chemistry. It is used to construct larger structures by taking advantage of the predictable interactions between molecules .

Transition Metal Catalysis

This compound is also utilized as a ligand for transition metal catalysts. Its structure allows it to bind to metals, facilitating various catalytic processes that are crucial in industrial and research chemistry settings .

Luminescent Complexes

Due to its electronic structure, 6-Bromopyridine-2-sulfonamide is used in the formation of luminescent complexes. These complexes have applications in the development of new lighting materials and optical sensors .

Safety and Hazards

The safety data sheet for 6-Bromopyridine-2-sulfonamide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

6-bromopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSQXHNUWIYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720963 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyridine-2-sulfonamide | |

CAS RN |

856013-04-2 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

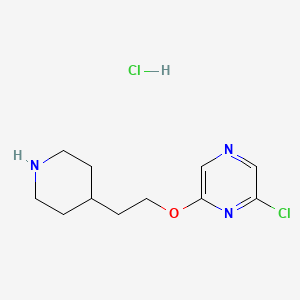

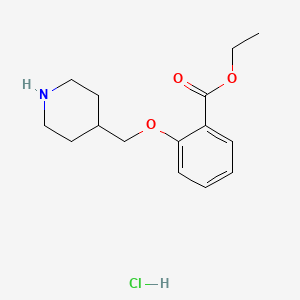

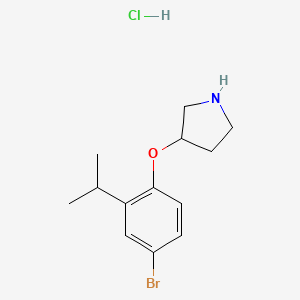

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 6-bromopyridine-2-sulfonamide described in the paper advantageous?

A1: The paper outlines a novel synthetic route for 6-bromopyridine-2-sulfonamide starting from 2,6-dibromopyridine. The key advantages of this method are its short reaction sequence and scalability []. This means the synthesis can be performed in fewer steps compared to traditional methods, and it can be easily scaled up to produce larger quantities of the compound, which is particularly important for potential industrial applications.

Q2: What are the potential applications of 6-bromopyridine-2-sulfonamide based on its structure?

A2: While the paper focuses on the synthesis, the presence of both bromine and sulfonamide functional groups in 6-bromopyridine-2-sulfonamide suggests potential for further derivatization []. These modifications could lead to the development of new compounds with diverse biological activities. For example, sulfonamides are known for their antibacterial properties, and the bromine atom allows for further chemical transformations to introduce various substituents, potentially enhancing the activity and selectivity of the resulting molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)

![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)

![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)

![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)

![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)